Cas no 2680852-48-4 (tert-butyl N-{7-chloropyrazolo1,5-apyrimidin-5-yl}carbamate)

tert-butyl N-{7-chloropyrazolo[1,5-a]pyrimidin-5-yl}carbamateは、ピラゾロ[1,5-a]ピリミジン骨格を有する高純度の有機化合物です。7位の塩素原子と5位のtert-butoxycarbonyl (Boc) 保護アミン基が特徴的な分子構造を形成しています。この化合物は医薬品中間体としての応用可能性が高く、特にBoc基の脱保護が容易なため、さらなる官能基導入やカップリング反応に適しています。高い結晶性と安定性を示し、有機溶媒への溶解性が良好な点も特長です。合成経路においては、選択的な反応性を活かした多段階合成が可能で、複雑なヘテロ環化合物合成の構築ブロックとして有用です。

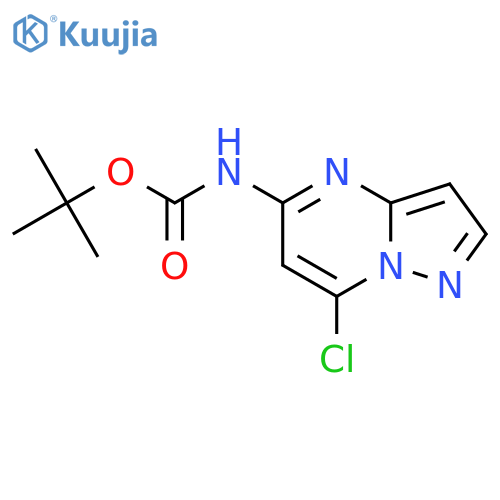

2680852-48-4 structure

商品名:tert-butyl N-{7-chloropyrazolo1,5-apyrimidin-5-yl}carbamate

tert-butyl N-{7-chloropyrazolo1,5-apyrimidin-5-yl}carbamate 化学的及び物理的性質

名前と識別子

-

- EN300-28282925

- tert-butyl N-{7-chloropyrazolo[1,5-a]pyrimidin-5-yl}carbamate

- 2680852-48-4

- tert-butyl N-{7-chloropyrazolo1,5-apyrimidin-5-yl}carbamate

-

- インチ: 1S/C11H13ClN4O2/c1-11(2,3)18-10(17)15-8-6-7(12)16-9(14-8)4-5-13-16/h4-6H,1-3H3,(H,14,15,17)

- InChIKey: HNCGDCBABOOFOX-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(=NC2=CC=NN21)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 268.0727034g/mol

- どういたいしつりょう: 268.0727034g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 321

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

tert-butyl N-{7-chloropyrazolo1,5-apyrimidin-5-yl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28282925-0.25g |

tert-butyl N-{7-chloropyrazolo[1,5-a]pyrimidin-5-yl}carbamate |

2680852-48-4 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28282925-2.5g |

tert-butyl N-{7-chloropyrazolo[1,5-a]pyrimidin-5-yl}carbamate |

2680852-48-4 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28282925-10.0g |

tert-butyl N-{7-chloropyrazolo[1,5-a]pyrimidin-5-yl}carbamate |

2680852-48-4 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28282925-10g |

tert-butyl N-{7-chloropyrazolo[1,5-a]pyrimidin-5-yl}carbamate |

2680852-48-4 | 10g |

$5221.0 | 2023-09-09 | ||

| Enamine | EN300-28282925-0.5g |

tert-butyl N-{7-chloropyrazolo[1,5-a]pyrimidin-5-yl}carbamate |

2680852-48-4 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28282925-5g |

tert-butyl N-{7-chloropyrazolo[1,5-a]pyrimidin-5-yl}carbamate |

2680852-48-4 | 5g |

$3520.0 | 2023-09-09 | ||

| Enamine | EN300-28282925-0.05g |

tert-butyl N-{7-chloropyrazolo[1,5-a]pyrimidin-5-yl}carbamate |

2680852-48-4 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28282925-5.0g |

tert-butyl N-{7-chloropyrazolo[1,5-a]pyrimidin-5-yl}carbamate |

2680852-48-4 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28282925-0.1g |

tert-butyl N-{7-chloropyrazolo[1,5-a]pyrimidin-5-yl}carbamate |

2680852-48-4 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28282925-1.0g |

tert-butyl N-{7-chloropyrazolo[1,5-a]pyrimidin-5-yl}carbamate |

2680852-48-4 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 |

tert-butyl N-{7-chloropyrazolo1,5-apyrimidin-5-yl}carbamate 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Ping Tong Food Funct., 2020,11, 628-639

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

2680852-48-4 (tert-butyl N-{7-chloropyrazolo1,5-apyrimidin-5-yl}carbamate) 関連製品

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量